Hexyl decanoate
Overview
Description
Hexyl Decanoate, also known as Decanoic acid hexyl ester , is a chemical compound with the molecular formula C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da . It is the dominant component of gland secretions and is used as a flavoring agent .
Molecular Structure Analysis
This compound has a molecular structure represented by the formula C16H32O2 . The structure consists of a hexyl group (C6H13) attached to a decanoate group (C10H19O2) .Physical and Chemical Properties Analysis
This compound is a colorless clear liquid . It has a molecular weight of 256.42944000 . More specific physical and chemical properties are not provided in the sources retrieved.Scientific Research Applications
Flavor and Fragrance Enhancement
Hexyl decanoate, through the enzymatic esterification process involving octanoic acid and hexanol, has applications as a natural additive for imparting fresh vegetable and fruity flavors in food products, as well as in cosmetics and pharmaceuticals. This process benefits from using n-decane as a solvent, which stabilizes the enzyme and increases yield, showcasing the compound's utility in enhancing sensory experiences in various consumer products (Lopresto, Calabrò, Woodley, & Tufvesson, 2014).
Industrial Applications and Material Science
This compound plays a role in the study of materials science, particularly in the investigation of liquid-crystalline semiconductors. The synthesis and analysis of butyl, hexyl, and decyl derivatives of liquid-crystalline organic semiconductors have contributed to advancements in the development of self-assembled monodomain films. These films are critical for understanding the structural, optical, and electrical properties of materials for potential use in electronic devices and sensors (van Breemen et al., 2006).
Biodegradable Polymers
In the context of environmental sustainability, this compound-related research involves the production of medium-chain-length poly-3-hydroxyalkanoate (MCL-PHA) from decanoic acid. Utilizing Pseudomonas putida KT2440, this research emphasizes the potential of such compounds in creating biodegradable polymers. The innovative fed-batch fermentation process developed not only maximizes the production yield but also underscores the importance of this compound derivatives in the synthesis of environmentally friendly materials (Gao, Ramsay, & Ramsay, 2016).
Pheromone Communication in Bees
A groundbreaking discovery in the field of entomology highlights this compound as the first identified trail pheromone compound in stingless bees, specifically Trigona recursa. This compound, predominantly produced in the labial glands, is crucial for guiding foragers to food sources, demonstrating the compound's pivotal role in insect communication and behavior. The identification of this compound as a trail pheromone expands our understanding of the chemical ecology of stingless bees and opens new avenues for research into pheromone-based navigation and colony coordination (Jarau et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
hexyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPNTCACXCHFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065079 | |
Record name | Hexyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Fresh green aroma | |
Record name | Hexyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | Hexyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.857-0.863 (20°) | |
Record name | Hexyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10448-26-7 | |
Record name | Hexyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10448-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D42X538B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032324 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of Hexyl decanoate?
A1: this compound has been identified as the first trail pheromone compound in a stingless bee species, Trigona recursa []. This discovery is significant as it sheds light on the chemical communication strategies employed by these important pollinators.
Q2: How does this compound function as a trail pheromone in Trigona recursa?
A2: Research indicates that Trigona recursa bees utilize their labial gland secretions to establish scent trails []. This compound, a key component of these secretions, acts as an attractant, guiding other bees of the same species towards food sources or nesting sites.
Q3: Has this compound been found in other insects?
A3: While this compound is the first trail pheromone identified in stingless bees, it has been detected in the volatile profiles of other organisms. For example, it contributes to the aroma profile of cape gooseberry fruits (Physalis peruviana L.), influenced by ethylene during ripening [].
Q4: Are there any synthetic routes available for this compound?
A4: Although specific synthetic routes for this compound are not detailed in the provided research, its production through enzymatic esterification has been explored. A study demonstrated the synthesis of this compound using Fusarium solani pisi cutinase in a miniemulsion system []. This method highlights the potential for biocatalytic approaches in producing this compound.
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